molecular formula C6H8BNO2S B1592390 5-(Methylthio)pyridine-3-boronic acid CAS No. 477251-98-2

5-(Methylthio)pyridine-3-boronic acid

Cat. No.: B1592390
CAS No.: 477251-98-2
M. Wt: 169.01 g/mol
InChI Key: QNLQSEKMIZSQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylthio)pyridine-3-boronic acid is an organoboron compound with the molecular formula C6H8BNO2S. It is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methylthio group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)pyridine-3-boronic acid typically involves the reaction of 5-bromo-3-(methylthio)pyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows: [ \text{5-Bromo-3-(methylthio)pyridine} + \text{Boronic acid derivative} \xrightarrow{\text{Pd catalyst, K}_2\text{CO}_3} \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: The boronic acid group can be reduced to form the corresponding borane.

    Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura coupling, where it reacts with halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding borane derivatives.

    Substitution: New carbon-carbon bonded products, often aromatic compounds.

Scientific Research Applications

5-(Methylthio)pyridine-3-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to create boron-containing biomolecules for studying biological processes.

    Industry: Used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The primary mechanism of action for 5-(Methylthio)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid group transfers its organic substituent to a palladium complex. This is followed by reductive elimination to form the new carbon-carbon bond. The molecular targets are typically halides or pseudohalides, and the pathways involve oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

  • 5-(Methylsulfanyl)pyridine-3-boronic acid
  • 3-Borono-5-(methylsulphanyl)pyridine
  • 5-Boronopyridin-3-yl methyl sulphide

Uniqueness: 5-(Methylthio)pyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methylthio group can undergo various transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(5-methylsulfanylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2S/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLQSEKMIZSQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625393
Record name [5-(Methylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477251-98-2
Record name [5-(Methylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methylthio)pyridine-3-boronic acid
Reactant of Route 2
5-(Methylthio)pyridine-3-boronic acid
Reactant of Route 3
Reactant of Route 3
5-(Methylthio)pyridine-3-boronic acid
Reactant of Route 4
Reactant of Route 4
5-(Methylthio)pyridine-3-boronic acid
Reactant of Route 5
Reactant of Route 5
5-(Methylthio)pyridine-3-boronic acid
Reactant of Route 6
Reactant of Route 6
5-(Methylthio)pyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.